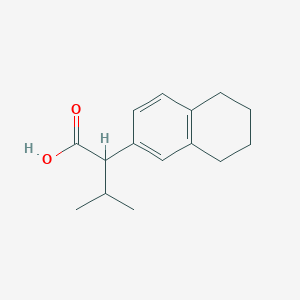
5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole, also known as Praziquantel, is a widely used anthelmintic drug that is effective against a broad range of parasitic worms. It is a synthetic compound that was first synthesized in the 1970s and has since become a key tool in the control of parasitic infections. Praziquantel has been used to treat a variety of parasitic infections including schistosomiasis, tapeworm infections, and liver fluke infections.
Wirkmechanismus
The exact mechanism of action of 5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole is not fully understood, but it is believed to affect the permeability of the parasite's cell membrane, leading to muscle contraction and paralysis of the worm. This results in the detachment of the worm from the host tissue, making it easier to remove from the body.
Biochemical and Physiological Effects:
5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole has been shown to have minimal toxicity in humans, with few reported side effects. It is rapidly absorbed and metabolized in the liver, with a half-life of approximately 1-3 hours. 5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole has been shown to be effective against both adult and juvenile forms of parasitic worms, making it a useful tool in the control of parasitic infections.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole has several advantages for use in lab experiments. It is a well-established anthelmintic drug that has been extensively studied for its efficacy against parasitic infections. It has a broad spectrum of activity against parasitic worms, making it a useful tool for studying the biology and pathogenesis of these organisms. However, there are also limitations to its use in lab experiments, including the potential for drug resistance and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for the study of 5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole. One area of research is the development of new formulations of the drug that can be more easily administered and have improved efficacy. Another area of research is the study of the immunomodulatory effects of 5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole, which may have potential applications in the treatment of certain cancers. Additionally, there is a need for continued research into the mechanisms of action of 5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole and the development of new anthelmintic drugs to combat drug resistance.
Synthesemethoden
The synthesis of 5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole involves the reaction of 4-propoxyaniline with 5-methyl-2-nitrobenzoic acid. The resulting intermediate is then reduced to the corresponding amine, which is condensed with 1,2-diaminobenzene to form the benzimidazole ring. The final product is obtained by acylation with propionyl chloride.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole has been extensively studied for its efficacy against parasitic infections. It has been shown to be effective against a broad range of parasitic worms, including Schistosoma mansoni, Schistosoma haematobium, and Schistosoma japonicum. 5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole has also been used to treat tapeworm infections and liver fluke infections. In addition to its use as an anthelmintic drug, 5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole has been studied for its potential as an immunomodulator and as a treatment for certain cancers.
Eigenschaften
Produktname |
5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole |
|---|---|
Molekularformel |
C17H18N2O |
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
6-methyl-2-(4-propoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2O/c1-3-10-20-14-7-5-13(6-8-14)17-18-15-9-4-12(2)11-16(15)19-17/h4-9,11H,3,10H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
CZPPUJMIUPTCFK-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile](/img/structure/B253883.png)
![2-[(4-methyl-2-quinolinyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B253886.png)
![6-(4-chlorophenyl)-2-[2-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253890.png)
![4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B253891.png)
![4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B253894.png)
![4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253896.png)
![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)
![4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253901.png)
![Ethyl 2-({[(3-hydroxy-1,2,4-triazin-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253903.png)



